1-Bromo-2-chloro-1,1,2-trifluoroethane
Overview
Description
1-Bromo-2-chloro-1,1,2-trifluoroethane is a halogenated hydrocarbon with the molecular formula C₂HBrClF₃. It is a dense, highly volatile, clear, colorless, nonflammable liquid with a chloroform-like sweet odor.
Mechanism of Action
Target of Action
1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as Halothane, is primarily used as an inhalation anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .
Mode of Action
Halothane reduces the blood pressure and frequently decreases the pulse rate and depresses respiration . It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability . It does so by decreasing the extent of gap junction mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .
Biochemical Pathways
In an effect believed to be independent of anesthesia, halothane inhibits the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue, probably at the tryptophan hydroxylase step . This could potentially affect various biochemical pathways involving serotonin, a key neurotransmitter involved in mood regulation, sleep, and other neurological functions.
Pharmacokinetics
Halothane is metabolized in the liver by the CYP2E1 enzyme . The metabolites are excreted via the kidneys and respiratory system . The blood/gas partition coefficient of halothane is 2.4, indicating its moderate induction and recovery time .
Result of Action
The primary result of halothane’s action is the induction of a state of general anesthesia, characterized by loss of sensation, including pain, and a lack of awareness . This makes it useful for surgical procedures.
Action Environment
The efficacy and stability of halothane can be influenced by various environmental factors. For instance, it has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol . This suggests that the solvent environment could potentially influence the action of halothane.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-chloro-1,1,2-trifluoroethane plays a significant role in biochemical reactions, particularly as an inhalation anesthetic. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue . The compound inhibits the synthesis of serotonin, likely at the tryptophan hydroxylase step, which can affect neurotransmission and mood regulation.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by altering tissue excitability, reducing blood pressure, decreasing pulse rate, and depressing respiration . The compound induces muscle relaxation and reduces pain sensitivity by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of ion channels that underlie the action potential . These effects are crucial for its use as an anesthetic.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of tryptophan hydroxylase, reducing serotonin synthesis . Additionally, it decreases the extent of gap junction-mediated cell-cell coupling and alters the activity of ion channels, leading to muscle relaxation and reduced pain sensitivity . The compound’s interaction with these biomolecules is essential for its anesthetic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, emitting toxic fumes of fluorine, chlorine, and bromine when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies has shown potential hepatotoxicity and respiratory depression . These temporal effects are important considerations for its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces anesthesia without significant adverse effects . At high doses, it can cause toxic effects, including hepatotoxicity and respiratory depression . These dosage-dependent effects are critical for determining safe and effective usage levels in clinical and research applications.
Metabolic Pathways
This compound is metabolized in the liver, primarily by the enzyme CYP2E1 . The compound undergoes oxidative reactions, leading to the formation of trifluoroacetic acid and other metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its high volatility and lipophilicity . The compound can cross cell membranes easily and accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern is crucial for its anesthetic effects and potential toxicity.
Subcellular Localization
This compound localizes primarily in the cell membrane and lipid-rich organelles, such as the endoplasmic reticulum and mitochondria . Its localization affects its activity and function, particularly in altering ion channel activity and inhibiting enzyme function . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential side effects.
Preparation Methods
1-Bromo-2-chloro-1,1,2-trifluoroethane can be synthesized through various methods. One common synthetic route involves the halogenation of ethane derivatives. For instance, the reaction of 1,1,2-trifluoroethane with bromine and chlorine under controlled conditions can yield this compound . Industrial production methods often involve the use of specialized equipment to handle the highly reactive and volatile nature of the compound .
Chemical Reactions Analysis
1-Bromo-2-chloro-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include strong bases like potassium hydroxide and nucleophiles such as sodium methoxide. Major products formed from these reactions include multi-halogenated alkenes and ethers .
Scientific Research Applications
1-Bromo-2-chloro-1,1,2-trifluoroethane has several scientific research applications:
Comparison with Similar Compounds
1-Bromo-2-chloro-1,1,2-trifluoroethane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Similar compounds include:
1,1,1-Trifluoro-2-bromo-2-chloroethane: Another halogenated ethane derivative with similar anesthetic properties.
2-Bromo-2-chloro-1,1,1-trifluoroethane:
1,1,2-Trifluoro-1-bromo-2-chloroethane: A compound with a similar structure but different halogenation pattern.
These compounds share some chemical reactivity but differ in their specific applications and effects.
Properties
IUPAC Name |
1-bromo-2-chloro-1,1,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTODZKBBUMDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861887 | |
Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
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Molecular Weight |
197.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-06-3 | |
Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: GYFXFFE | |
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Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1-Bromo-2-chloro-1,1,2-trifluoroethane when exposed to UV light?
A: When excited at specific UV wavelengths, this compound undergoes photodissociation, meaning it breaks down into smaller fragments. [, ] The specific products and their behavior depend on the wavelength used.
- At 157 nm: Both C-Cl and C-Br bonds break, with C-Cl bond rupture being favored. [] C-Br bond breaking occurs through two pathways: direct dissociation from an excited state and dissociation after internal conversion to a vibrationally excited ground state. []
- At 193 nm: Only C-Br bond rupture is observed, and it proceeds through direct dissociation from the excited state. []
Q2: How does the photodissociation of this compound differ from similar molecules?
A: Interestingly, the photodissociation of this compound shows some differences compared to its close relative, halothane. [] While both molecules undergo halogen atom release upon UV irradiation, the branching ratio for Br and Cl atom formation is different. In this compound, Br atom formation is preferred, contrasting with halothane where Cl atom formation dominates. []
Q3: What insights do vector correlation studies provide about the photodissociation of this compound?
A: Vector correlation studies, which analyze the orientation of the molecule and the exiting fragments, offer valuable information about the photodissociation process. [] In the case of this compound, these studies suggest that all photofragments (Br, Br*, and Cl) likely originate from a common excited state. [] Furthermore, the studies helped determine the angle between the transition dipole moment during photodissociation and the permanent dipole moment of the molecule to be 42 ± 15°. []
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